(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a useful research compound. Its molecular formula is C21H17F2N3O4 and its molecular weight is 413.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic organic molecule that incorporates multiple pharmacophoric elements. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into distinct functional groups:
- Benzo[d][1,3]dioxole : Known for its electron-rich properties and biological activity.
- Oxadiazole : Often associated with antimicrobial and anti-inflammatory effects.
- Piperidine : A common moiety in pharmaceuticals that enhances bioactivity.
- Difluorophenyl : Contributes to lipophilicity and potential selectivity in biological interactions.
Anti-inflammatory Activity
Recent studies have indicated that compounds containing oxadiazole and piperidine moieties exhibit significant anti-inflammatory properties. The compound has shown promising results in inhibiting cyclooxygenase enzymes (COX), which are crucial mediators in the inflammatory pathway.
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
Test Compound | 0.52 (COX-II) | 10.73 |
Celecoxib | 0.78 (COX-II) | 9.51 |
In vivo studies demonstrated that the compound exhibited a 64.28% inhibition of inflammation compared to 57.14% for Celecoxib , a standard anti-inflammatory drug .
Antimicrobial Activity
The structural components of the compound suggest potential antimicrobial activity. Research has shown that derivatives of benzo[d][1,3]dioxole possess significant efficacy against various microbial strains. For instance, compounds with similar scaffolds have demonstrated effectiveness against resistant strains of bacteria and fungi .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Electron-Rich Heterocycles : The presence of heteroatoms enhances interaction with biological targets.
- Lipophilicity : The difluorophenyl group increases membrane permeability.
- Diverse Functional Groups : The combination of different pharmacophores allows for multiple mechanisms of action.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Study on COX Inhibition : A study found that derivatives with oxadiazole rings showed IC50 values ranging from 0.52 to 22.25 µM against COX enzymes, indicating a robust anti-inflammatory profile .
- Antimicrobial Screening : Another investigation reported that benzo[d][1,3]dioxole derivatives exhibited broad-spectrum antimicrobial activity, making them suitable candidates for further drug development .
Eigenschaften
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O4/c22-15-5-3-13(8-16(15)23)21(27)26-7-1-2-14(10-26)20-25-24-19(30-20)12-4-6-17-18(9-12)29-11-28-17/h3-6,8-9,14H,1-2,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAIATYBEVNZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.